molecular formula C16H16N2O3S3 B2400347 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole CAS No. 1251577-30-6

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole

Cat. No.: B2400347
CAS No.: 1251577-30-6
M. Wt: 380.5
InChI Key: PVUXUNPDFMONFJ-UHFFFAOYSA-N
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Description

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole is a complex organic compound that features a benzo[d]thiazole core linked to a piperidine ring via an ether linkage, with a thiophene-2-ylsulfonyl substituent on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives.

    Attachment of the Thiophene-2-ylsulfonyl Group: This step involves sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.

    Ether Linkage Formation: The final step is the formation of the ether linkage between the benzo[d]thiazole core and the piperidine ring, typically using a Williamson ether synthesis approach.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The benzo[d]thiazole core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophen-2-ylsulfide derivatives.

    Substitution: Halogenated benzo[d]thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole is unique due to its specific combination of a benzo[d]thiazole core, piperidine ring, and thiophene-2-ylsulfonyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S3/c19-24(20,15-6-3-11-22-15)18-9-7-12(8-10-18)21-16-17-13-4-1-2-5-14(13)23-16/h1-6,11-12H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUXUNPDFMONFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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